3,4-Dihydrocyclopenta[b]indol-1(2H)-one belongs to a class of organic compounds known as cyclopenta[b]indolones. [, ] These compounds are characterized by a fused ring system comprising an indole moiety and a cyclopentanone ring. [, ] 3,4-Dihydrocyclopenta[b]indol-1(2H)-one and its derivatives have garnered interest in organic chemistry due to their potential as building blocks for synthesizing more complex molecules. [, ] They serve as valuable intermediates in synthesizing natural products and various biologically active compounds. [, ]
3,4-Dihydrocyclopenta[b]indol-1(2H)-one is a polycyclic organic compound belonging to the class of indole derivatives. This compound is notable for its complex structure and potential biological activities, making it a subject of interest in both synthetic and medicinal chemistry. Indole derivatives, including 3,4-dihydrocyclopenta[b]indol-1(2H)-one, are widely recognized for their presence in natural products and pharmaceuticals, contributing to various biological functions and therapeutic applications.
3,4-Dihydrocyclopenta[b]indol-1(2H)-one can be synthesized through various chemical routes involving cyclization and functionalization processes. It is classified under indole derivatives due to its structural characteristics that include a bicyclic framework with an indole moiety. The compound has been studied extensively for its potential applications in drug development and as a building block for more complex molecular architectures.
The synthesis of 3,4-dihydrocyclopenta[b]indol-1(2H)-one typically involves several key steps:
The molecular structure of 3,4-dihydrocyclopenta[b]indol-1(2H)-one features:
3,4-Dihydrocyclopenta[b]indol-1(2H)-one can undergo various chemical transformations:
The specific reagents and conditions used in these reactions significantly influence the products formed. For instance, oxidation reactions may yield different products based on the choice of oxidizing agent.
The mechanism of action of 3,4-dihydrocyclopenta[b]indol-1(2H)-one involves interactions with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or alter signaling pathways through binding interactions. Detailed studies are necessary to elucidate the precise molecular targets and pathways involved in its biological effects .
3,4-Dihydrocyclopenta[b]indol-1(2H)-one has several applications in scientific research:
The 3,4-dihydrocyclopenta[b]indol-1(2H)-one scaffold represents a privileged structural motif in medicinal chemistry and natural product synthesis. This tricyclic framework combines the electronic properties of the indole nucleus with the stereochemical complexity of a partially saturated cyclopentane ring. Recent advances in synthetic methodologies have focused on transition metal catalysis and innovative cyclization strategies to efficiently construct this challenging molecular architecture with precise stereocontrol. The following sections comprehensively detail established and emerging synthetic routes, emphasizing mechanistic insights and experimental advancements.
Transition metal catalysis has revolutionized the synthesis of carbocyclic-fused indoles, enabling bond formations under mild conditions with excellent chemo-, regio-, and stereoselectivity. These methods predominantly leverage the unique ability of metal complexes to activate C–H bonds, facilitate insertions, and orchestrate cascade cyclizations.
Palladium(0) catalysts enable highly efficient and atom-economical dearomative [3 + 2]-cycloadditions between electron-deficient 3-nitroindoles and vinylcyclopropanes (VCPs). This transformation directly constructs the cyclopenta[b]indoline core bearing up to three contiguous stereocenters. The mechanism involves a zwitterionic π-allyl Pd(II) dipole (26) generated through oxidative addition of Pd(0) into the VCP (24). This 1,3-dipole undergoes Michael addition at C-3 of the 3-nitroindole (23), followed by an irreversible intramolecular nucleophilic attack of the nitronate anion onto the π-allyl palladium complex. The sequence delivers cis-fused cyclopenta[b]indolines (25/28) with high diastereoselectivity [1].
Diastereoselectivity can be modulated by additives: Vitale and coworkers achieved high cis-selectivity without halides, while Hyland and coworkers demonstrated that tetrabutylammonium iodide (TBAI) induces a switch in diastereoselectivity, yielding products (29) with trans-fusion between the nitro and vinyl groups. This inversion is rationalized by Curtin–Hammett kinetics, where TBAI alters the relative energies of competing transition states (A vs B) [1]. Enantioselective variants employ chiral ligands like phosphoramidite (27) or BOX (30), providing cyclopenta[b]indolines (28/31) with up to 97% ee [1]. Key advantages include broad functional group tolerance, scalability, and the potential for downstream functionalization of the enone moiety.
Table 1: Palladium-Catalyzed Dearomative [3+2]-Cycloadditions of 3-Nitroindoles with Vinylcyclopropanes
3-Nitroindole Substituent | Vinylcyclopropane | Catalyst System | Product | Yield (%) | d.r./ee (%) |
---|---|---|---|---|---|
R¹ = H, R² = H | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Pd(PPh₃)₄ | 25 (R³ = Ph) | 85 | >20:1 (cis) |
R¹ = Me, R² = H | Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Pd₂(dba)₃/ 27 | 28 (R³ = p-Tol) | 78 | 95 ee |
R¹ = Cl, R² = H | Dimethyl 2-(p-ClC₆H₄)cyclopropane-1,1-dicarboxylate | Pd(OAc)₂/ 30 | 31 (R³ = p-ClC₆H₄) | 82 | 94 ee / >20:1 d.r. |
R¹ = H, R² = OMe | Dimethyl 2-methylcyclopropane-1,1-dicarboxylate | Pd(PPh₃)₄/TBAI | 29 (R³ = Me) | 75 | 15:1 (trans) |
Rhodium(II) carboxylate catalysts enable direct C–H functionalization at the C2 position of indoles via nitrene insertion, providing a streamlined route to cyclopenta-fused scaffolds. Key to this approach is the generation of rhodium-bound nitrenes from precursors like N-tosyloxycarbamates (32) or azides under mild conditions. The electrophilic rhodium nitrene species undergoes regioselective insertion into the electron-rich C2–H bond of N-protected indoles (33), forming a transient C2-aminated intermediate. This undergoes spontaneous intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the electrophilic nitrene-derived carbon, yielding tricyclic lactams (34) directly identified as 3,4-dihydrocyclopenta[b]indol-1(2H)-ones .
[CpRhCl₂]₂ complexes significantly enhance efficiency in related benzannulation cascades, leveraging *N-directing groups (e.g., pyrimidyl, carboxamide) on the indole nitrogen. This directs ortho-C–H activation in the benzene ring, enabling oxidative coupling with alkynes or alkenes. Subsequent migratory insertion and reductive elimination forge the new five-membered ring, completing the cyclopenta[b]indole core. The reaction proceeds under redox-neutral conditions with excellent functional group compatibility and can be tuned to access diverse substitution patterns [4].
Table 2: Rhodium-Catalyzed Syntheses via C–H Functionalization
Indole Substrate | Nitrene Precursor/Coupling Partner | Catalyst | Product (Core Structure) | Yield (%) |
---|---|---|---|---|
N-Acetylindole | N-(Tosyloxy)phthalimide | Rh₂(esp)₂ | 34 (R¹ = Ac, R² = H) | 68 |
N-Pivaloylindole | N-(Tosyloxy)-tert-butyl carbamate | Rh₂(OAc)₄ | 34 (R¹ = tBu, R² = Me) | 72 |
N-(Pyrimidyl)indole | Diphenylacetylene | [Cp*RhCl₂]₂/ AgSbF₆ | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one fused at [b] face | 81 |
N-Methoxycarbamoylindole | Ethyl acrylate | [Cp*RhCl₂]₂/ Cu(OAc)₂ | 2-Carbethoxy-3,4-dihydrocyclopenta[b]indol-1(2H)-one | 65 |
Hafnium(IV) triflate (Hf(OTf)₄) paired with chiral phosphoric acids (CPAs) forms a powerful binary catalytic system for enantioselective tandem cyclizations generating cyclopenta[b]indolones. This approach exploits hafnium’s strong oxophilicity to activate carbonyl groups and epoxides. A representative route involves the Hf(IV)-catalyzed ring-opening of indole-tethered epoxides (35). The Lewis acidic hafnium activates the epoxide, facilitating nucleophilic attack by the indole C3 position. This generates a zwitterionic intermediate that undergoes Friedel–Crafts alkylation. The CPA component subsequently directs an enantioselective Pictet–Spengler-type cyclization or facilitates carbocation rearrangement, yielding tetrahydrocyclopenta[b]indol-1-ones (36) with high enantiomeric excess [4].
The binary system synergistically combines Lewis and Brønsted acid catalysis: Hf(OTf)₄ activates the electrophile, while the CPA protonates intermediates and delivers stereocontrol via ion-pairing within a confined chiral environment. Substrates bearing electron-donating groups on the indole or epoxide accelerate the initial cyclization. This method provides access to enantioenriched scaffolds challenging to obtain by other means, though substrate scope currently remains narrower than palladium or rhodium approaches [4].
Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, activate alkynes towards nucleophilic attack, enabling elegant syntheses of cyclopenta[b]indoles. A significant route involves the gold-catalyzed Rautenstrauch rearrangement of propargylic esters (37). The cationic Au(I) complex coordinates the alkyne, rendering the propargylic position electrophilic. A [3,3]-sigmatropic rearrangement occurs, generating a gold-bound vinyl carbenoid (38). The carbenoid undergoes 1,2-migration or is intercepted by the pendant indole C3 position, initiating a cyclization cascade that ultimately delivers cyclopenta[b]indolones (39) [5].
Alternatively, N-tethered indolyl-alkynols (40) undergo gold-catalyzed 5-endo-dig cyclization. Au(I) activates the alkyne towards intramolecular hydroarylation, forming a spiro-indolenine intermediate (41). This rearranges via ring expansion, involving C–C bond cleavage and recombination, to afford 1,2,3,4-tetrahydrocyclopenta[b]indol-1-ones (42) in good yields. Key advantages include mild conditions, functional group tolerance, and the avoidance of stoichiometric oxidants. Phosphite or phosphite-NHC hybrid ligands (e.g., JohnPhos, DTBM-SEGPhos) optimize catalyst stability and selectivity [5].
Table 3: Gold-Catalyzed Syntheses of Cyclopenta[b]indolones
Substrate Class | Representative Example | Catalyst | Product | Yield (%) | Key Step |
---|---|---|---|---|---|
Propargylic Esters | 1-(Indol-3-yl)-propargyl acetate | IPrAuNTf₂ | 39 (R = H) | 83 | Rautenstrauch Rearrangement |
Indolyl-Alkynols | 3-(3-Hydroxyprop-1-yn-1-yl)-1-methylindole | JohnPhosAu(MeCN)SbF₆ | 42 (R¹ = Me, R² = H) | 76 | 5-endo-dig Cyclization/Ring Expansion |
Ynamides | N-(Propargyl)-indolyl ynamide | (tBuXPhos)AuNTf₂ | Fused [b]-annulated lactam | 68 | Ynamide Activation/Cyclization |
Despite the rise of transition metal catalysis, classical cyclization methods remain indispensable, particularly for large-scale synthesis. These approaches often leverage well-established reactivity patterns of indoles under acidic or oxidative conditions.
The Fischer indole synthesis, involving acid-catalyzed rearrangement of arylhydrazones (43) derived from ketones, is powerfully adapted to construct dihydrocyclopenta[b]indolones. Key modifications focus on using cyclic 1,3-diketones (44) or β-ketoesters as carbonyl components. Under Brønsted (e.g., polyphosphoric acid (PPA), HCl/AcOH) or Lewis acid (e.g., ZnCl₂) catalysis, the phenylhydrazone (43) undergoes [3,3]-sigmatropic rearrangement, forming an enamine (45). Subsequent nucleophilic attack by the adjacent carbonyl carbon onto the indole C3 position triggers ring closure, yielding the tetracyclic 3,4-dihydrocyclopenta[b]indol-1(2H)-one scaffold (46) [3].
A critical challenge is regioselectivity when unsymmetrical diketones are employed. Steric and electronic factors govern which carbonyl engages in enolization and subsequent cyclization. Electron-deficient carbonyls (e.g., adjacent to ester groups) typically undergo faster enolization, directing cyclization. Substrates with pre-existing rings, like 1,3-cyclohexanedione, efficiently deliver angularly fused systems. While robust and scalable, classical Fischer conditions can suffer from harsh acidity, leading to desalkylation or polymerization. Modern variants utilize milder acids like camphorsulfonic acid (CSA) or employ ionic liquids to improve yields and selectivity [3].
Table 4: Fischer Indole Synthesis of Dihydrocyclopenta[b]indolones
Carbonyl Component (44) | Phenylhydrazine Derivative | Acid Catalyst | Product (46) | Yield (%) | Notes |
---|---|---|---|---|---|
1,3-Cyclopentanedione | Phenylhydrazine | PPA, 100°C | 2,3,4,5-Tetrahydro-1H-cyclopenta[b]indol-1-one | 65 | Symmetric diketone |
5,5-Dimethyl-1,3-cyclohexanedione | 4-Fluorophenylhydrazine | AcOH/HCl | 6,6-Dimethyl-6,7-dihydro-5H-cyclopenta[b]indol-1(2H)-one | 58 | Regioselective enolization at less hindered carbonyl |
Ethyl 2-oxocyclopentanecarboxylate | 4-Chlorophenylhydrazine | ZnCl₂, AcOH | Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-cyclopenta[b]indole-3-carboxylate | 70 | Cyclization via keto group |
Oxidative aromatization provides a crucial late-stage route to fully aromatic cyclopenta[b]indoles from dihydro precursors. Dihydrocyclopenta[b]indolones (47) bearing benzylic hydroxyl groups or activated methylene units are susceptible to oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), air/Pd/C, or manganese dioxide. Dehydrogenation proceeds via hydride abstraction or enol oxidation, generating the planar aromatic cyclopenta[b]indol-1(2H)-one system (48) essential for biological activity in many natural products [3].
Beckmann rearrangement offers an alternative ring-expansion pathway. Indole-fused cyclobutanone oximes (49), readily available via [2+2] cycloadditions of indole alkenes, undergo Lewis acid (e.g., TiCl₄, P₂O₅)-promoted rearrangement. The oxime nitrogen inserts into the C–C bond, expanding the strained four-membered ring to a five-membered lactam. Hydrolysis of the resulting enol lactam (50) liberates the dihydrocyclopenta[b]indol-1(2H)-one (51). While step-count can be higher than direct cyclizations, this strategy efficiently builds sterically congested quaternary centers adjacent to the indole nitrogen [3].
Beyond established transition metals, novel catalytic platforms are expanding the synthetic toolbox, emphasizing atom economy, stereoselectivity, and sustainable catalysis.
Binary and multifunctional Lewis acid systems enable complex cyclization cascades from readily available acyclic precursors. Hafnium(IV) chloride (HfCl₄) or scandium(III) triflate (Sc(OTf)₃) effectively catalyze tandem Friedel–Crafts alkylation/Mannich or aza-Prins cyclizations. For example, tryptamine-derived enones (52) undergo Hf(OTf)₄-catalyzed intramolecular Michael addition, generating an enolate. This attacks an electrophilic imine generated in situ from an aldehyde (53), forming a bicyclic intermediate that spontaneously cyclizes via nucleophilic trapping, yielding pentacyclic cyclopenta-fused indolines (54) with high diastereocontrol [4].
Chiral variants utilize Hf(OTf)₄ with BINOL-derived phosphoric acids (55). The CPA directs the stereodetermining step, typically the Mannich reaction or iminium ion formation, via hydrogen bonding and ion pairing within a chiral pocket. Yields and enantioselectivities are generally high (70-90%, 80-95% ee) for substrates leading to cis-fused systems, though trans-fusion remains challenging. This approach is particularly valuable for synthesizing complex alkaloid cores containing the dihydrocyclopenta[b]indolone unit [4].
Ring-Rearrangement Metathesis (RRM) leverages the versatility of ruthenium alkylidene catalysts (e.g., Grubbs II (56), Hoveyda–Grubbs II (57)) to simultaneously reorganize cyclic structures while constructing the cyclopentane ring. This strategy often builds upon readily available indole-derived substrates with embedded ring strain or unsaturation. A prominent approach utilizes 2-bromo-N-tethered alkenylanilines (58). Palladium-catalyzed C–H activation/alkenylation with norbornadiene (59) first generates a fused 7-azabicyclo[2.2.1]heptadiene (60). Subsequent RRM with a ruthenium catalyst induces a cascade of ring-opening and ring-closing metathesis events. This sequence rearranges the bicyclic framework, ultimately forging the cyclopenta[b]indole core (61) and releasing ethylene [1] [2].
Key advantages include atom economy (multiple bonds formed/broken in one pot), excellent functional group compatibility, and the ability to generate intricate polycyclic scaffolds mimicking natural product cores (e.g., deoxycalyciphylline B, daphlongamine H). Limitations involve the need for precise substrate design and potential catalyst deactivation by heteroatoms. Recent advances focus on enantioselective RRM using chiral molybdenum or ruthenium catalysts [1] [2].
Table 5: Ring-Rearrangement Metathesis (RRM) Approaches to Cyclopenta[b]indoles
Precursor (58/60) | Metathesis Partner | Catalyst | Product (Core Structure) | Yield (%) | Application |
---|---|---|---|---|---|
2-Bromo-N-allylaniline/Norbornadiene | Ethylene | Grubbs II (56) | 3,4-Dihydrocyclopenta[b]indole | 68 | Core synthesis |
N-Tethered indole-bicyclo[2.2.1]heptadiene | Ethylene | Hoveyda-Grubbs II (57) | Epimeloscine core | 75 | Natural product core |
Alkenyl-7-azabicyclo[2.2.1]heptene | Acrylate | Mo-alkylidene | 3-Carboxy-3,4-dihydrocyclopenta[b]indol-1(2H)-one | 62 (82 ee) | Enantioselective synthesis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: